Psma-hbed-CC
Descripción general
Descripción
Psma-hbed-CC, also known as PSMA-11, DKFZ-PSMA-11, or Gozetotide, is a ligand used to create gallium Ga 68-labeled PSMA-11 . This compound has potential use as a tracer for PSMA-expressing tumors during positron emission tomography (PET) .
Synthesis Analysis
The synthesis of Psma-hbed-CC involves several steps. For instance, one study describes a new synthesis technique for the gallium-68 (Ga-68)-labeled tracer ([68Ga]Ga-PSMA-HBED-CC) for imaging expression of the prostate-specific membrane antigen (PSMA) . Another study prepared a new ligand PSMA P16-093 containing a phenoxy linker for HBED-CC and Glu-Urea-Lys (Ahx) groups .
Molecular Structure Analysis
The molecular structure of Psma-hbed-CC is complex. The radiometal chelator HBED-CC used in this molecule is a rarely used acyclic complexing agent with chemical characteristics that favorably influence the biological functionality of the PSMA inhibitor . The simple replacement of HBED-CC by the prominent radiometal chelator DOTA was shown to dramatically reduce the in vivo imaging quality of the respective 68Ga-labelled PSMA-targeted tracer .
Chemical Reactions Analysis
The chemical reactions involved in the production of Psma-hbed-CC are intricate. One study implemented a simple and reliable radiosynthesis for clinical-grade 68Ga-PSMA-HBED-CC using a cassette-based platform . Another study described the labeling process carried out in four steps .
Aplicaciones Científicas De Investigación
Prostate Cancer Imaging
Field
This application falls under the field of Nuclear Medicine and Oncology .
Application
PSMA-11 is used in PET imaging for prostate cancer. It has been adopted in many countries for initial staging, restaging, and localizing biochemical recurrence of prostate cancers .
Method
PSMA-11 is administered in the form of an intravenous injection for PET imaging . The compound binds to the prostate-specific membrane antigen (PSMA)–positive lesions in men with prostate cancer .
Results
The use of PSMA-11 has significantly impacted clinical decision-making in about 54% of patients . It has been approved by the FDA for PET imaging of patients with prostate cancer .
PSMA-Targeted Theranostics
Field
This application is in the field of Theranostics and Oncology .
Application
PSMA-11 is used in theranostics, a treatment strategy combining therapy and diagnostics. In this context, PSMA-11 is used for the treatment of advanced prostate cancer, enabling the delivery of radiation to both bone and soft tissue metastases .
Method
PSMA-11 is used in radioligand therapy, where it is bound to a radioactive isotope and administered to the patient. The PSMA-11 compound binds to cancer cells, allowing the radioactive isotope to deliver targeted radiation .
Results
Several PSMA-targeted radiopharmaceuticals have been developed for the treatment of advanced prostate cancer . The results have shown great potential, but more research is needed to fully understand the implications and effectiveness of this treatment .
Imaging of Other Solid Tumors
Field
This application is in the field of Nuclear Medicine and Oncology .
Application
PSMA-11 has been found to have potential applications beyond prostate cancer. It has been reported that PSMA tracer uptake by other types of cancers has been increasingly reported .
Method
Similar to its use in prostate cancer, PSMA-11 is used in PET imaging for these other types of cancers . The compound binds to the newly formed microvessels in non-prostate solid cancers .
Results
Several case reports and small-size clinical trials have reported the accumulation of PSMA-targeted agents in both hepatic lesions and extrahepatic metastases . However, more research is needed to fully understand the implications and effectiveness of this application .
SPECT Imaging
Field
This application is in the field of Nuclear Medicine .
Application
PSMA-11 is used for single-photon-emission computed tomography (SPECT) imaging .
Method
PSMA-11 is used as a tracer in SPECT imaging . The compound is administered to the patient and the emitted radiation is detected to create a 3D image .
Results
PSMA-11 is considered the tracer of choice for SPECT imaging . However, the article does not provide specific results or outcomes for this application .
PET/MRI Imaging
Application
PSMA-11 is used for PET/MRI imaging . This technique combines the strengths of PET and MRI to provide detailed images of the body’s internal structures .
Method
PSMA-11 is used as a tracer in PET/MRI imaging . The compound is administered to the patient and the emitted radiation is detected to create a 3D image .
Results
Most studies have utilized PSMA-PET/CT, but PSMA-11 has also been used in PET/MRI imaging . However, the article does not provide specific results or outcomes for this application .
Drug Development and Regulatory Approval
Field
This application is in the field of Pharmaceutical Sciences and Regulatory Affairs .
Application
PSMA-11 has been used in the development of new drugs and in the regulatory approval process .
Method
The University of California Los Angeles (UCLA) and University of California San Francisco (UCSF) co-developed 68 Ga-PSMA-11 by conducting a bicentric pivotal phase 3 clinical trial for PET imaging for prostate cancer .
Results
On December 1, 2020, two separate new drug applications (NDAs) submitted by each institution were approved by the Food and Drug Administration as the first drug for PET imaging of prostate-specific membrane antigen (PSMA)–positive lesions in men with prostate cancer .
Direcciones Futuras
The future directions of Psma-hbed-CC research are promising. There is increasing evidence of encouraging response rates and a low toxicity profile of radioligand therapy (RLT) of metastatic castration-resistant prostate cancer using 177Lu-labeled PSMA ligands . The use of 68Ga-PSMA-HBED-CC as a quantitative imaging biomarker is also being explored .
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIUFGOTBRHKP-LQJZCPKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N6O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Psma-hbed-CC | |
CAS RN |
1366302-52-4 | |
Record name | Psma-hbed-CC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366302524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallium-68 PSMA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GOZETOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AG41L3AOQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.